2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-3-yl)acetamide
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Overview
Description
2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced by reacting the quinazoline intermediate with a thioamide or similar reagent under suitable conditions.
Attachment of the Trifluoromethyl Phenyl Group:
Final Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-3-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Modulation: It may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl)acetamide
- 2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-2-yl)acetamide
Uniqueness
2-(3,5-bis-trifluoromethyl-phenyl)-N-(4-oxo-2-thiazolidin-3-yl-4H-quinazolin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its trifluoromethyl groups enhance its metabolic stability and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C21H16F6N4O2S |
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Molecular Weight |
502.4 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-oxo-2-(1,3-thiazolidin-3-yl)quinazolin-3-yl]acetamide |
InChI |
InChI=1S/C21H16F6N4O2S/c22-20(23,24)13-7-12(8-14(10-13)21(25,26)27)9-17(32)29-31-18(33)15-3-1-2-4-16(15)28-19(31)30-5-6-34-11-30/h1-4,7-8,10H,5-6,9,11H2,(H,29,32) |
InChI Key |
QDWWSRRHHKUXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1C2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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